

Structure-Activity Relationship of 17-Hydroxyisolathyrol Analogs: A Comparative Guide

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Compound of Interest

Compound Name: 17-Hydroxyisolathyrol

Cat. No.: B15594539

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This guide provides a comprehensive comparison of **17-hydroxyisolathyrol** analogs, focusing on their structure-activity relationships (SAR) concerning anti-inflammatory and cytotoxic activities. The information is compiled from various studies on lathyrane diterpenoids, the family to which **17-hydroxyisolathyrol** belongs.

Key Structure-Activity Relationship Insights

The biological activity of **17-hydroxyisolathyrol** and its analogs is significantly influenced by the nature and stereochemistry of substituents on the lathyrane core. Key structural features that dictate the anti-inflammatory and cytotoxic potential include:

- **Substitution at C-3, C-5, C-7, and C-15:** The presence and type of acyl groups at these positions are critical for activity. Aromatic and heterocyclic ester groups at C-3 and C-7 have been shown to enhance cytotoxicity.
- **Configuration at C-3:** The stereochemistry of the substituent at the C-3 position plays a crucial role in the cytotoxic effects of these compounds.
- **The 12,13-Double Bond and Cyclopropane Ring Geometry:** The geometry of the endocyclic double bond at C-12/C-13 and the configuration of the gem-dimethylcyclopropane ring are important determinants of cytotoxicity.

- Hydroxyl Group at C-17: While specific SAR data on 17-O-acyl analogs is limited in the reviewed literature, the presence of a hydroxyl group at C-17 is a common feature in many bioactive lathyrane diterpenoids, suggesting its potential role in modulating activity, possibly through offering a site for further derivatization to improve pharmacokinetic properties.

Comparative Biological Activity of Lathyrane Diterpenoids

The following tables summarize the reported cytotoxic and anti-inflammatory activities of various lathyrane diterpenoids, providing a basis for understanding the SAR of **17-hydroxyisolathyrol** analogs.

Table 1: Cytotoxic Activity of Lathyrane Diterpenoids against Various Cancer Cell Lines

Compound	Cell Line	IC50 (μM)	Reference
Euphorbia factor L28	786-0 (Renal)	9.43	[1]
HepG2 (Liver)	13.22	[1]	
Euphorbia factor L2b	U937 (Leukemia)	0.87 ± 0.32	[2]
Jatropodagin A	Saos-2 (Osteosarcoma)	8.08	
MG-63 (Osteosarcoma)	14.64	[2]	
Euphofischerin A	C4-2B (Prostate)	11.3	[3]

Table 2: Anti-inflammatory Activity of Lathyrane Diterpenoids

Compound	Assay	Cell Line	IC50 (μM)	Reference
Jatrocurcasenone I	NO Production	RAW264.7	7.71	[4]
Jatrocurcasenone H	NO Production	RAW264.7	11.28	[4]
Lathyrol-3-hydroxyflavone hybrid (8d)	NO Production	RAW264.7	0.91 ± 1.38	[5]
Epoxyathyrol-3-hydroxyflavone hybrid (8d1)	NO Production	RAW264.7	1.55 ± 0.68	[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

- **Cell Seeding:** Seed cancer cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well and incubate for 24 hours to allow for cell attachment.
- **Compound Treatment:** Treat the cells with various concentrations of the test compounds (lathyrane diterpenoid analogs) and a vehicle control. Incubate for another 24-72 hours.
- **MTT Addition:** Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add 150 μL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated as: $(\text{Absorbance of treated cells} / \text{Absorbance of control cells}) \times 100$. The IC₅₀ value is determined from the dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Production Assay)

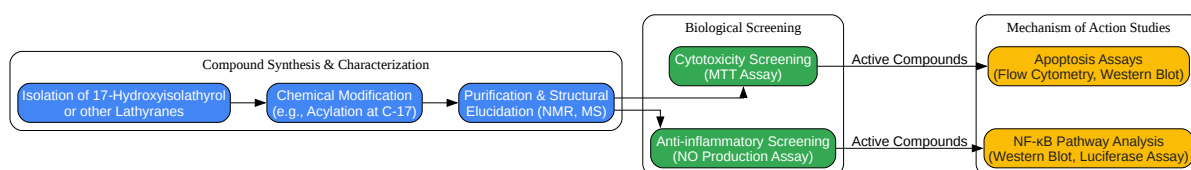
This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS). The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Procedure:

- **Cell Seeding:** Seed RAW264.7 macrophage cells in a 96-well plate at a density of 5×10^4 cells/well and incubate for 24 hours.
- **Compound and LPS Treatment:** Pre-treat the cells with various concentrations of the test compounds for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours.
- **Supernatant Collection:** Collect 50 µL of the cell culture supernatant from each well.
- **Griess Reaction:** Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample, followed by 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
- **Incubation and Absorbance Measurement:** Incubate the plate at room temperature for 10 minutes and measure the absorbance at 540 nm.
- **Data Analysis:** The nitrite concentration is calculated from a sodium nitrite standard curve. The percentage of NO inhibition is calculated as: $[(\text{NO level in LPS-stimulated cells} - \text{NO level in treated cells}) / \text{NO level in LPS-stimulated cells}] \times 100$. The IC₅₀ value is determined from the dose-response curve.

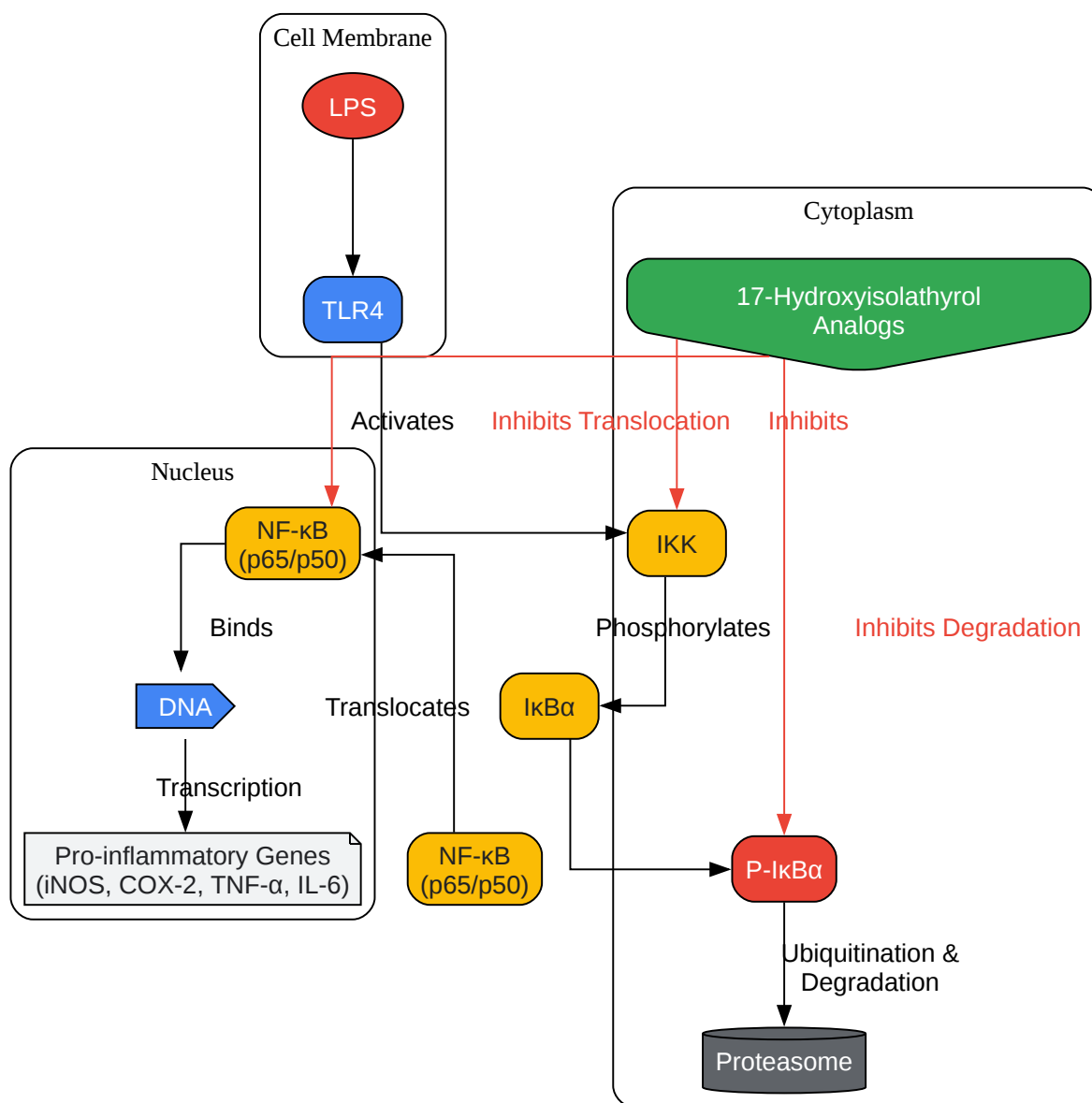
Signaling Pathways and Experimental Workflows

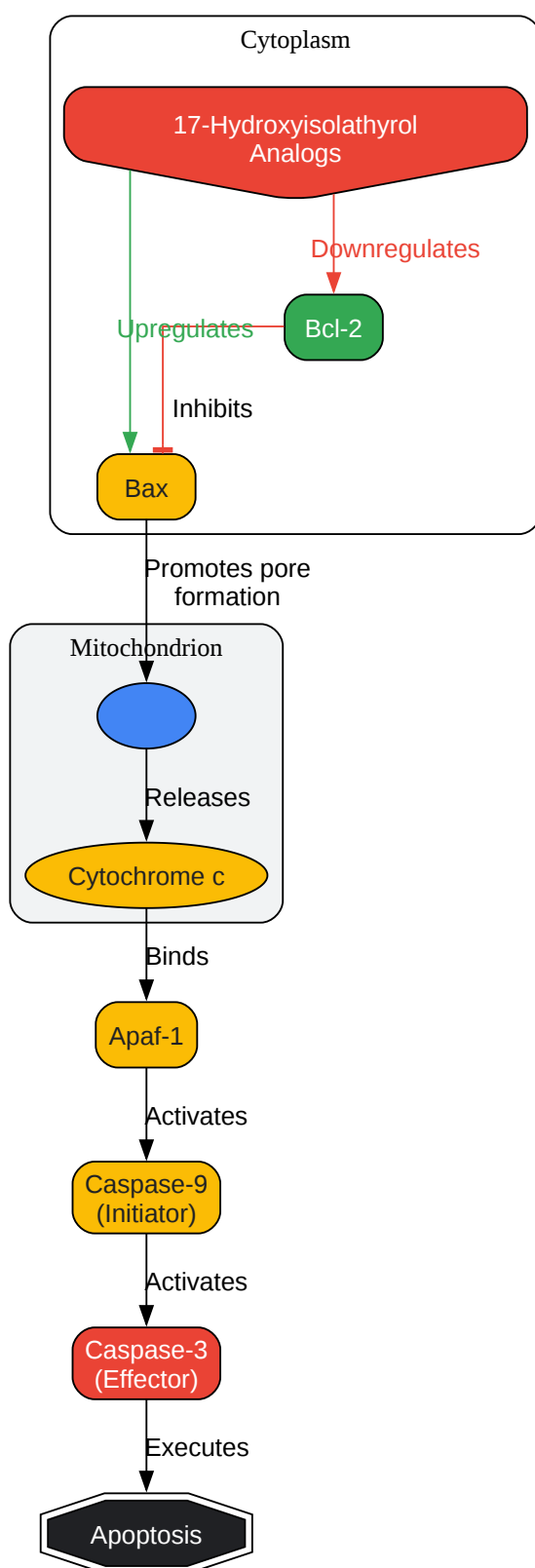
The following diagrams illustrate the key signaling pathways modulated by lathyrane diterpenoids and a general workflow for their biological evaluation.



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Experimental workflow for the evaluation of **17-hydroxyisolathyril** analogs.





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